

# In-Depth Technical Guide: Fast Yellow AB (CAS No. 2706-28-7)

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## Compound of Interest

Compound Name: Fast Yellow AB

Cat. No.: B1208955

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## Abstract

**Fast Yellow AB**, also known as Acid Yellow 9, is an organic compound classified as an azo dye. Historically, it was utilized as a colorant in food products under the E number E105. However, due to toxicological concerns, its application in the food industry has been discontinued in both Europe and the United States.<sup>[1][2][3][4]</sup> This technical guide provides a comprehensive overview of **Fast Yellow AB**, encompassing its physicochemical properties, synthesis, analytical methodologies, and toxicological profile. The information is intended to support researchers and scientists in various fields, including but not limited to, toxicology, analytical chemistry, and environmental science.

## Physicochemical Properties

**Fast Yellow AB** is a yellow, water-soluble solid.<sup>[5]</sup> Its chemical structure features an azo bridge (-N=N-) connecting two substituted benzene rings, a characteristic of azo dyes. The presence of sulfonic acid groups imparts its solubility in aqueous solutions.

Table 1: Physicochemical Properties of **Fast Yellow AB**

Property	Value	Source
IUPAC Name	2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid	[1][3]
Synonyms	Acid Yellow 9, C.I. 13015, Food Yellow 2, E105	[1][3]
CAS Number	2706-28-7	[3]
Molecular Formula	C12H11N3O6S2	[1]
Molecular Weight	357.36 g/mol	[1]
Melting Point	102-104 °C	[1]
Solubility	Soluble in water	[5]
LogP (Predicted)	-2.3	
pKa (Predicted)	Not readily available	
UV-Vis $\lambda_{\text{max}}$	420 nm, 491 nm	[6]

## Synthesis

The synthesis of **Fast Yellow AB** is a classic example of azo coupling, a two-step process involving diazotization followed by a coupling reaction.

### Experimental Protocol: Synthesis of Fast Yellow AB

#### Step 1: Diazotization of Sulfanilic Acid

- Dissolve a specific molar equivalent of sulfanilic acid in an aqueous solution of sodium carbonate.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a solution of sodium nitrite (NaNO<sub>2</sub>) while maintaining the low temperature.

- Acidify the mixture with hydrochloric acid to generate the diazonium salt of sulfanilic acid. The temperature must be strictly controlled to prevent the decomposition of the unstable diazonium salt.

#### Step 2: Azo Coupling

- In a separate vessel, prepare a solution of the coupling agent, 2-aminobenzenesulfonic acid, under alkaline conditions.
- Slowly add the freshly prepared, cold diazonium salt solution to the coupling agent solution with constant stirring.
- Maintain the temperature below 10 °C during the addition.
- The azo coupling reaction will proceed, resulting in the formation of **Fast Yellow AB**.
- The product can then be isolated by precipitation (e.g., by adding sodium chloride) and purified by recrystallization.

Diagram 1: Synthesis Workflow for **Fast Yellow AB**.

## Analytical Methodologies

The detection and quantification of **Fast Yellow AB** in various matrices are crucial for regulatory and research purposes. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy are the most common analytical techniques employed.

## High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the separation and quantification of **Fast Yellow AB**, even in complex mixtures.

Table 2: Typical HPLC Parameters for **Fast Yellow AB** Analysis

Parameter	Description
Column	Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile)
Detector	UV-Vis or Diode Array Detector (DAD)
Detection Wavelength	420 nm
Flow Rate	Typically 0.8 - 1.2 mL/min
Injection Volume	10 - 20 µL

#### Experimental Protocol: HPLC Analysis of **Fast Yellow AB** in a Water Sample

- **Sample Preparation:** Filter the water sample through a 0.45 µm syringe filter to remove any particulate matter. If the expected concentration is high, dilute the sample with deionized water.
- **Standard Preparation:** Prepare a series of standard solutions of **Fast Yellow AB** in deionized water with known concentrations to create a calibration curve.
- **Chromatographic Analysis:** Inject the prepared sample and standards into the HPLC system using the parameters outlined in Table 2.
- **Quantification:** Identify the **Fast Yellow AB** peak in the chromatogram based on its retention time compared to the standards. Quantify the concentration using the calibration curve generated from the standard solutions.

Diagram 2: Experimental Workflow for HPLC Analysis.

## UV-Visible Spectroscopy

UV-Vis spectroscopy is a simpler and more rapid method for determining the concentration of **Fast Yellow AB** in solutions, particularly for monitoring reaction kinetics or degradation studies.

### Experimental Protocol: UV-Vis Spectroscopic Analysis

- **Instrument Setup:** Set the UV-Vis spectrophotometer to scan a wavelength range that includes the maximum absorbance of **Fast Yellow AB** (around 420 nm or 491 nm).
- **Blank Measurement:** Use the solvent (e.g., deionized water) as a blank to zero the instrument.
- **Measurement:** Measure the absorbance of the sample solution containing **Fast Yellow AB**.
- **Quantification:** Use a pre-established calibration curve (absorbance vs. concentration) to determine the concentration of the dye in the sample.

## Toxicological Information

The primary concern regarding **Fast Yellow AB** is its potential adverse health effects, which led to its prohibition as a food additive.

## Regulatory Status

**Fast Yellow AB** is no longer permitted for use in food products in the European Union and the United States.<sup>[1][2][3][4]</sup>

## Known Health Effects

The available toxicological data indicates that **Fast Yellow AB** is harmful.<sup>[1][2][3][4]</sup> It has been specifically implicated in non-atopic asthma.<sup>[1][3]</sup> However, detailed quantitative toxicological data, such as the median lethal dose (LD50), and the specific mechanisms of toxicity are not well-documented in publicly available literature.

## Azo Dye Metabolism and Potential Toxicity

Azo dyes, in general, can be metabolized by azoreductases present in the gut microbiota and the liver. This metabolic cleavage of the azo bond can lead to the formation of aromatic amines. Some aromatic amines are known to be carcinogenic or have other toxic effects. The potential for **Fast Yellow AB** to be metabolized into harmful aromatic amines is a significant toxicological concern.

Diagram 3: Generalized Metabolic Pathway of Azo Dyes.

## Conclusion

**Fast Yellow AB** (CAS No. 2706-28-7) is a synthetic azo dye with well-characterized physicochemical properties. While its synthesis and analytical detection are based on established chemical principles, its use is now primarily for research and as an analytical standard due to its demonstrated adverse health effects. Further research is warranted to fully elucidate its toxicological profile and mechanisms of action. The information presented in this guide is intended to serve as a valuable resource for professionals in the scientific community engaged in research involving this compound.

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